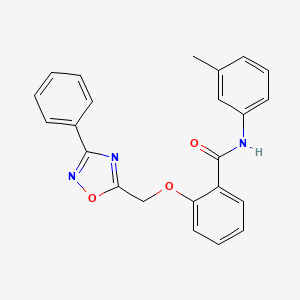
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide, also known as PMB, is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications in the field of drug discovery. PMB is a benzamide derivative that contains an oxadiazole ring, which is a five-membered heterocyclic ring that contains oxygen and nitrogen atoms. The presence of this ring makes PMB a potential candidate for the development of drugs that target a variety of diseases.
Mecanismo De Acción
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is not fully understood, but several research studies have proposed that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide exerts its biological activity by inhibiting various enzymes and proteins. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to exhibit several biochemical and physiological effects. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to inhibit the growth of Candida albicans by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has several advantages and limitations for lab experiments. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is a relatively stable compound that can be easily synthesized in large quantities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to exhibit low toxicity, which makes it a potential candidate for the development of drugs. However, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has poor water solubility, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide. One potential direction is to investigate the potential of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate the potential of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide as a therapeutic agent for the treatment of fungal and bacterial infections. Further studies are also needed to fully understand the mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide and to optimize its pharmacological properties. Overall, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of thionyl chloride. The resulting product is then reacted with 4-(hydroxymethyl)phenylboronic acid in the presence of palladium catalyst to yield 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in the field of drug discovery. Several research studies have reported that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide exhibits anticancer, antifungal, and antimicrobial activities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to exhibit antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)24-23(27)19-12-5-6-13-20(19)28-15-21-25-22(26-29-21)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNTOTVPAUGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

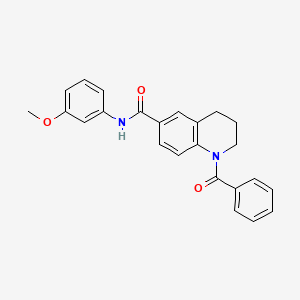
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
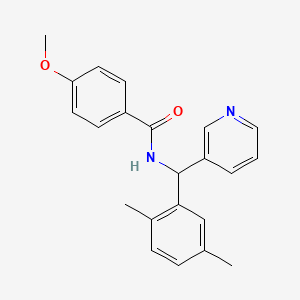


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)

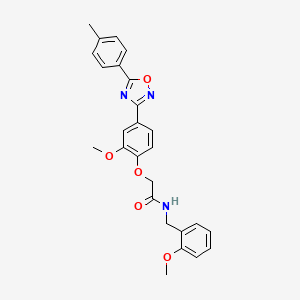
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
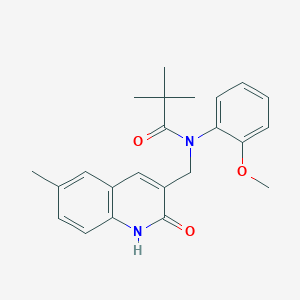
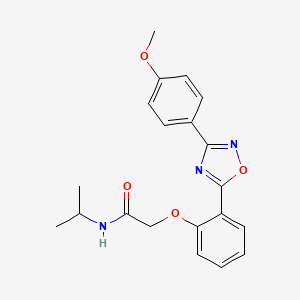
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
